molecular formula C20H32O2 B164265 8,11-Eicosadiynoic acid CAS No. 82073-91-4

8,11-Eicosadiynoic acid

Cat. No.: B164265
CAS No.: 82073-91-4
M. Wt: 304.5 g/mol
InChI Key: AJBBHZDIKZCZAI-UHFFFAOYSA-N
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Description

8,11-Eicosadiynoic Acid is an unsaturated fatty acid characterized by the presence of two triple bonds at the 8th and 11th positions of its carbon chain. This compound is known for its role as a steroid 5α-reductase inhibitor, making it significant in the research of conditions like acne .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,11-Eicosadiynoic Acid typically involves the coupling of appropriate alkyne precursors under controlled conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of terminal alkynes with halogenated intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and yield. The process often includes steps like purification through column chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 8,11-Eicosadiynoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8,11-Eicosadiynoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in inhibiting steroid 5α-reductase, which is crucial in the metabolism of steroids.

    Medicine: Investigated for its potential in treating conditions like acne due to its inhibitory effects on steroid 5α-reductase.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The primary mechanism of action of 8,11-Eicosadiynoic Acid involves the inhibition of steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen. By inhibiting this enzyme, this compound can reduce the levels of dihydrotestosterone, thereby exerting its effects on conditions like acne .

Comparison with Similar Compounds

Uniqueness of 8,11-Eicosadiynoic Acid: this compound is unique due to its dual triple bonds, which confer distinct chemical reactivity and biological activity. Its ability to inhibit steroid 5α-reductase sets it apart from other fatty acids, making it a valuable compound in both research and potential therapeutic applications .

Properties

IUPAC Name

icosa-8,11-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14-19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBBHZDIKZCZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCC#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274340
Record name 8,11-Eicosadiynoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82073-91-4
Record name 8,11-Eicosadiynoicacid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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